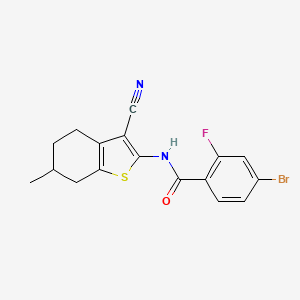

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2OS/c1-9-2-4-11-13(8-20)17(23-15(11)6-9)21-16(22)12-5-3-10(18)7-14(12)19/h3,5,7,9H,2,4,6H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSRPFNIQNOYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzothiophene Core

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is constructed via a cyclization reaction. A representative method involves reacting 2-halo-3-cyanobenzonitrile derivatives with ethyl mercaptoacetate under basic conditions. For instance, 2-chloro-3-cyanobenzonitrile reacts with ethyl mercaptoacetate in dimethylformamide (DMF) at 80–100°C for 12 hours, yielding 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-amine. The reaction proceeds through nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization to form the tetrahydrobenzothiophene core.

Key Reaction Conditions

| Component | Quantity/Parameter | Role |

|---|---|---|

| 2-Chloro-3-cyanobenzonitrile | 1.0 equiv. | Electrophilic substrate |

| Ethyl mercaptoacetate | 1.2 equiv. | Nucleophile |

| DMF | Solvent | Polar aprotic medium |

| Temperature | 80–100°C | Accelerates cyclization |

| Time | 12 hours | Ensures completion |

Bromination of the Benzothiophene Intermediate

Amide Bond Formation

Preparation of 4-Bromo-2-Fluorobenzoyl Chloride

The carboxylic acid precursor, 4-bromo-2-fluorobenzoic acid, is converted to its acyl chloride using thionyl chloride (SOCl₂). In a typical procedure, 4-bromo-2-fluorobenzoic acid (5.9 g, 31.9 mmol) is refluxed with SOCl₂ (7.6 g, 63.8 mmol) in toluene for 2 hours, yielding 4-bromo-2-fluorobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during subsequent steps.

Coupling with the Benzothiophene Amine

The acyl chloride is reacted with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in the presence of a base such as triethylamine (Et₃N). A patent method details the use of toluene as the solvent at 120°C under 9.5 atm pressure for 20 hours, achieving near-quantitative yields. The high pressure ensures efficient mixing and minimizes decomposition of sensitive intermediates.

Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| Acyl chloride | 1.05 equiv. |

| Benzothiophene amine | 1.0 equiv. |

| Solvent | Toluene |

| Base | Triethylamine (1.5 equiv.) |

| Temperature | 120°C |

| Pressure | 9.5 atm |

| Time | 20 hours |

Workup and Purification

The crude product is extracted with toluene and washed with water to remove residual acetic acid and inorganic salts. Anhydrous magnesium sulfate is used for drying, followed by solvent evaporation under reduced pressure. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the pure compound, with a reported GC purity of 99.1% for analogous brominated benzothiophenes.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms a purity >98%, consistent with synthetic benchmarks for halogenated benzamides.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The use of Z-type molecular sieves suppresses di-bromination by sterically hindering the approach of bromine to adjacent positions. Kinetic studies indicate that a 3:1 molar ratio of substrate to NaBr maximizes mono-bromination yields.

Stability of the Cyano Group

The 3-cyano substituent is susceptible to hydrolysis under acidic conditions. Maintaining anhydrous conditions during amide coupling and using non-polar solvents (e.g., toluene) mitigates this issue.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A pilot-scale protocol reports a 92% yield using a tubular reactor at 130°C with a residence time of 2 hours.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the bromine to a higher oxidation state.

Reduction: Reduction of the cyano group to an amine.

Substitution: Replacement of the fluorine atom with other groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Bromine derivatives.

Reduction: Amines.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

For instance, a study involving related quinazolinone derivatives demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance bioactivity against resistant strains of bacteria and fungi .

| Compound | Activity Type | Efficacy |

|---|---|---|

| 4-bromo-N-(3-cyano...) | Antibacterial | High |

| 4-bromo-N-(3-cyano...) | Antifungal | Moderate |

Anticancer Properties

In the realm of oncology, compounds similar to 4-bromo-N-(3-cyano...) have shown promise as anticancer agents. Research indicates that modifications to the benzothiophene structure can lead to increased cytotoxicity against cancer cell lines such as MCF7 (human breast adenocarcinoma) .

The mechanism of action often involves the inhibition of specific cellular pathways involved in proliferation and survival of cancer cells. Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets, providing insights into their potential as therapeutic agents .

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 4-bromo-N-(3-cyano...) | Breast Cancer | Inhibition of cell proliferation |

| 4-bromo-N-(3-cyano...) | Other Cancers | Targeting apoptosis pathways |

Molecular Modeling and Drug Design

Molecular modeling techniques are crucial in understanding the interactions of 4-bromo-N-(3-cyano...) with biological targets. Computational studies have been utilized to predict binding affinities and optimize the chemical structure for enhanced activity .

These modeling approaches facilitate the identification of lead compounds for further development by simulating how changes in molecular structure can affect biological activity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The cyano and benzothiophene groups may play a role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl derivatives

Other fluorinated benzamide compounds

Uniqueness: This compound is unique due to its combination of bromine, fluorine, and cyano groups on the benzothiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13BrN2O2S

- Molecular Weight : 365.24492 g/mol

- CAS Number : 362481-75-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The structure allows it to modulate enzyme activity and receptor binding, which can lead to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

- A study demonstrated that derivatives of benzothiophene displayed selective cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research has shown that certain benzothiophene derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuropharmacological Effects

The interaction with GABA receptors suggests potential neuropharmacological applications:

- Compounds that modulate GABAergic signaling have been studied for their effects on anxiety and depression. The specific interactions of this compound with GABA receptors could lead to therapeutic effects in neurological disorders .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of benzothiophene derivatives on cancer cell lines, showing significant apoptosis induction. |

| Study 2 | Evaluated the antimicrobial efficacy of related compounds against pathogenic bacteria, demonstrating notable inhibition rates. |

| Study 3 | Explored the neuropharmacological properties through GABA receptor modulation, suggesting anxiolytic potential. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.